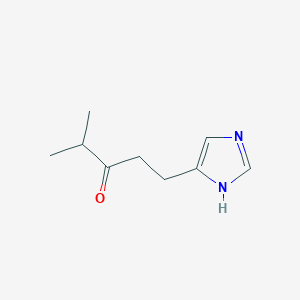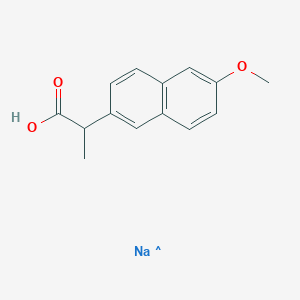
CID 67421181
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naproxen sodium is a nonsteroidal anti-inflammatory drug (NSAID) commonly used to treat pain, inflammation, and fever. It is known for its effectiveness in managing conditions such as arthritis, menstrual cramps, tendinitis, and gout . Naproxen sodium works by inhibiting the production of prostaglandins, which are compounds responsible for inflammation and pain in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
Naproxen sodium is synthesized through a multi-step process. The key starting material is 2-methoxynaphthalene, which undergoes Friedel-Crafts acylation to form 6-methoxy-2-naphthylacetic acid. This intermediate is then subjected to a series of reactions, including esterification, hydrolysis, and resolution, to yield the final product, naproxen .
Industrial Production Methods
In industrial settings, naproxen sodium is produced using large-scale chemical reactors. The process involves the same synthetic steps as in laboratory synthesis but is optimized for higher yields and purity. The final product is often formulated into tablets or capsules for oral administration .
Chemical Reactions Analysis
Types of Reactions
Naproxen sodium undergoes various chemical reactions, including:
Oxidation: Naproxen can be oxidized to form 6-O-desmethylnaproxen.
Reduction: Reduction reactions are less common but can be used to modify the compound’s structure.
Substitution: Substitution reactions can occur at the methoxy group or the carboxylic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or hydrochloric acid are often employed.
Major Products Formed
The major products formed from these reactions include 6-O-desmethylnaproxen and various substituted derivatives, which can have different pharmacological properties .
Scientific Research Applications
Naproxen sodium has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of drug metabolism and chemical synthesis.
Biology: Researchers use naproxen sodium to study its effects on cellular processes and inflammation pathways.
Industry: Naproxen sodium is used in the development of new drug formulations and delivery systems.
Mechanism of Action
Naproxen sodium exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. By blocking COX, naproxen sodium reduces the production of prostaglandins, thereby decreasing inflammation, pain, and fever . The compound primarily targets COX-1 and COX-2 enzymes, which play key roles in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another NSAID used for pain and inflammation.
Mefenamic acid: Used for similar indications but has a different chemical structure and side effect profile.
Ketoprofen: Similar in action but with different pharmacokinetic properties.
Uniqueness of Naproxen Sodium
Naproxen sodium is unique due to its longer half-life, which allows for less frequent dosing compared to other NSAIDs. It also has a well-established safety profile and is available in both prescription and over-the-counter formulations .
Properties
Molecular Formula |
C14H14NaO3 |
|---|---|
Molecular Weight |
253.25 g/mol |
InChI |
InChI=1S/C14H14O3.Na/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10;/h3-9H,1-2H3,(H,15,16); |
InChI Key |
CNQOEXOJUIMDHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B12826533.png)
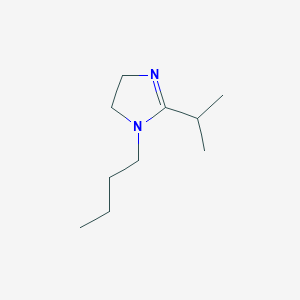
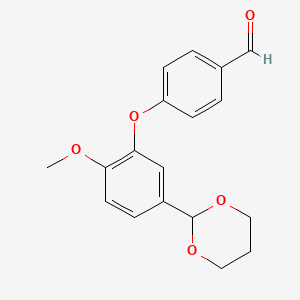
![(2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid](/img/structure/B12826545.png)
![6-Fluoro-8-methylimidazo[1,2-a]pyridine](/img/structure/B12826553.png)
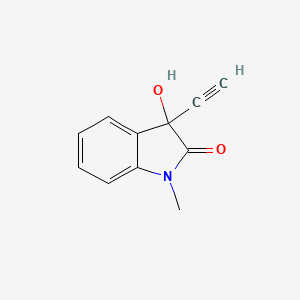

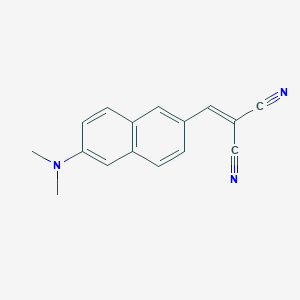

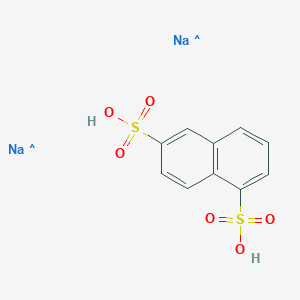
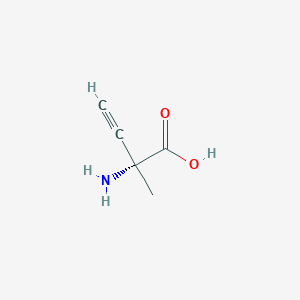
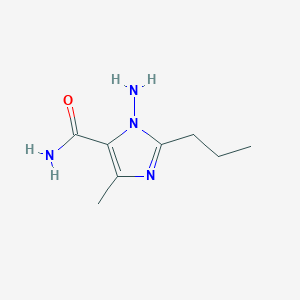
![tert-Butyl (((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)carbamate](/img/structure/B12826608.png)
